5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid
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Overview
Description
5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.28 g/mol . It is a derivative of oxolane, a five-membered ring containing one oxygen atom, and features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.
Protection of the Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms (alcohols and aldehydes), and various substituted compounds depending on the nucleophile used .
Scientific Research Applications
5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The oxolane ring provides structural stability and can interact with enzymes or receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-({(tert-butoxy)carbonylamino}oxolane-3-carboxylic acid): This compound has a similar structure but with a methyl group instead of an amino group.
5-({[(tert-butoxy)carbonyl]amino}methyl)tetrahydrofuran-3-carboxylic acid: This compound features a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is unique due to its combination of the Boc-protected amino group and the oxolane ring. This combination provides both stability and reactivity, making it a versatile compound in various chemical and biochemical applications .
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-8-4-7(6-16-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKWPYNMUCRUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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